1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H22F3N3O3S and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450-Dependent Hydroxylation
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been studied in the context of cytochrome P450-dependent hydroxylation. This research is significant in understanding the metabolic pathways and interactions of such compounds in biological systems, particularly in wheat seedling microsomes. The study identified major and minor oxidation products of similar compounds, providing insights into their metabolic fate and potential applications in biochemistry and pharmacology (D. S. F. and H. R. Swanson, 1996).
Inhibitors of Human and Murine Soluble Epoxide Hydrolase
Compounds related to this compound have been synthesized and evaluated as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors showed significant improvements in pharmacokinetic parameters and demonstrated potential in reducing hyperalgesia, which is crucial for developing new pain management therapies (Tristan E. Rose et al., 2010).
Antibacterial and Surface Activity
Research has explored the synthesis of 1,2,4-triazole derivatives related to this compound, demonstrating their antibacterial activity and potential as surface active agents. This opens avenues for the compound's application in developing new antimicrobial agents and surface treatments (R. El-Sayed, 2006).
Prosulfuron Dissipation in Soils
Studies on prosulfuron, a similar compound, have provided insights into the effects of soil pH and water content on its dissipation. This is relevant for understanding the environmental impact and degradation pathways of such chemicals in agricultural settings (R. P. Hultgren et al., 2002).
Catalysis of Cyclizations
The compound has been studied in the context of catalyzing cyclizations, particularly in forming polycyclic systems. This research contributes to organic chemistry, specifically in synthesizing complex molecular structures (Charlotte M. Haskins & D. Knight, 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the CDK2/Cyclin E1 enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with the CDK2/Cyclin E1 enzyme, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing cells from progressing from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of the CDK2/Cyclin E1 enzyme affects the cell cycle regulation pathway . This disruption can lead to the arrest of cell proliferation and potentially induce apoptosis, depending on the cellular context .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle progression . By inhibiting the CDK2/Cyclin E1 enzyme, the compound can halt cell proliferation and potentially induce apoptosis .
Properties
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3S/c18-17(19,20)14-3-1-2-4-15(14)22-16(24)21-11-12-7-9-23(10-8-12)27(25,26)13-5-6-13/h1-4,12-13H,5-11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONBFCUSTWYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.